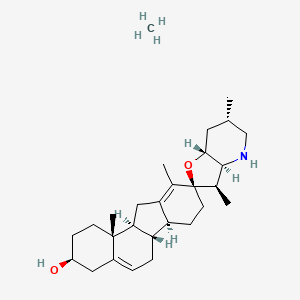
Fluoxastrobin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoxastrobin-d4 is a high-quality, certified reference material . It is a stable isotope labelled compound with the molecular formula C21H12D4ClFN4O5 and a molecular weight of 462.85 .
Synthesis Analysis
Based on aqueous acetonitrile extraction (AAE) and solid-phase extraction (SPE) pretreatments, an analytical method was introduced for the simultaneous determination of E/Z-fluoxastrobins .Molecular Structure Analysis
Fluoxastrobin-d4 has a complex molecular structure. It is a white, crystalline solid . The molecular design of fluoxastrobin with its unique Fluorine group provides increased leaf systemicity and uniform leaf distribution .Chemical Reactions Analysis
Fluoxastrobin shows absorption peaks at various wavelengths . It is engineered to provide protection from various fungal diseases .Physical And Chemical Properties Analysis
Technical fluoxastrobin is a white, crystalline solid . It is essentially insoluble in water but is highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluoxastrobin-d4 involves the incorporation of four deuterium atoms into the Fluoxastrobin molecule. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Fluoxastrobin", "Deuterated reagents" ], "Reaction": [ "The synthesis of Fluoxastrobin-d4 can be achieved by using deuterated reagents in the following steps:", "1. Protection of the hydroxyl group of Fluoxastrobin using a suitable protecting group.", "2. Deuterium exchange of the protected Fluoxastrobin using deuterated reagents.", "3. Deprotection of the protected Fluoxastrobin-d4 to obtain the final product." ] } | |
CAS-Nummer |
1246833-67-9 |
Produktname |
Fluoxastrobin-d4 |
Molekularformel |
C₂₁H₁₂D₄ClFN₄O₅ |
Molekulargewicht |
462.85 |
Synonyme |
(1E)-[2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl-d4)methanone O-Methyloxime; Disarm-d4; HEC 5725-d4; Fandango-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)






![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)